2-(3,5-Difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(3,5-Difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenylpiperazine derivatives This compound is characterized by the presence of a difluorophenoxy group and a phenylpiperazine moiety connected through an ethanone linker
Scientific Research Applications
2-(3,5-Difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Studied for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Ethanone Linker: The ethanone linker can be synthesized through the reaction of 2-chloroacetyl chloride with 3,5-difluorophenol in the presence of a base such as triethylamine. This results in the formation of 2-(3,5-difluorophenoxy)acetyl chloride.
Coupling with Phenylpiperazine: The 2-(3,5-difluorophenoxy)acetyl chloride is then reacted with 1-phenylpiperazine in the presence of a base such as sodium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpiperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its potential neuropharmacological effects. The difluorophenoxy group may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)piperazine: Similar structure but lacks the ethanone linker.
2-(4-Phenylpiperazin-1-yl)ethanol: Similar structure but has an alcohol group instead of the difluorophenoxy group.
2-(3,5-Difluorophenoxy)ethanamine: Similar structure but has an amine group instead of the phenylpiperazine moiety.
Uniqueness
2-(3,5-Difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the combination of the difluorophenoxy group and the phenylpiperazine moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3,5-difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-14-10-15(20)12-17(11-14)24-13-18(23)22-8-6-21(7-9-22)16-4-2-1-3-5-16/h1-5,10-12H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYPXVXXUFRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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